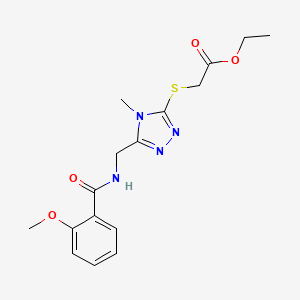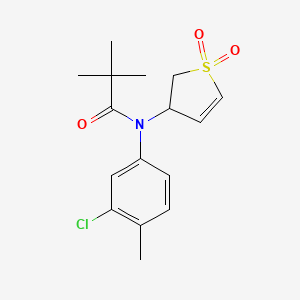![molecular formula C16H13FN2OS2 B2915372 3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 886913-25-3](/img/structure/B2915372.png)
3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]thiazol-2-yl compounds are a class of organic compounds that contain a benzothiazole group. They are often used in the synthesis of various pharmaceuticals due to their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, involves a 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of benzo[d]thiazol-2-yl compounds is characterized by a benzene ring fused to a thiazole ring. The thiazole ring contains a nitrogen atom and a sulfur atom .Chemical Reactions Analysis
In the presence of certain reagents, benzo[d]thiazol-2-yl compounds can undergo various chemical reactions, such as 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide” would depend on its exact molecular structure. Similar compounds, such as 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), have been used as fluorescent probes .Applications De Recherche Scientifique
Fluorescent Sensors and Materials Science
Compounds structurally related to 3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide have been synthesized and investigated for their potential as fluorescent sensors. For example, benzimidazole and benzothiazole conjugated Schiff bases have demonstrated significant fluorescence properties, capable of detecting metal ions like Al3+ and Zn2+ due to their sensitivity and selectivity. These findings suggest the potential of similar compounds in developing new fluorescent materials and sensors (G. Suman et al., 2019).
Antimicrobial Activity
Another avenue of research involves the antimicrobial properties of benzothiazole derivatives. Studies have synthesized various analogs, including those bearing similarities to this compound, demonstrating potent activity against bacteria and fungi. This includes research on substituted 2-aminobenzothiazoles derivatives which showed good to moderate activity against selected microbial strains, highlighting the potential of these compounds in addressing antimicrobial resistance (D. G. Anuse et al., 2019).
Cancer Research
In cancer research, benzothiazole derivatives have been explored for their anticancer activities. For instance, new benzothiazole acylhydrazones have been synthesized and investigated for their potential as anticancer agents, showing promising results against various cancer cell lines. These studies provide a foundation for further investigation into the therapeutic applications of this compound related compounds in oncology (Derya Osmaniye et al., 2018).
Enzyme Inhibition
Additionally, research into enzyme inhibitors has identified thiazole-aminopiperidine hybrid analogs as novel inhibitors of Mycobacterium tuberculosis GyrB, showcasing the potential of benzothiazole compounds in developing new treatments for tuberculosis. Among these, certain compounds have shown significant inhibitory activity, underscoring the potential therapeutic applications of such molecules in infectious diseases (V. U. Jeankumar et al., 2013).
Mécanisme D'action
Target of Action
The primary target of the compound 3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide is cysteine (Cys) . Cys plays a key role in all life forms . The compound has been developed for selectively sensing Cys over other analytes .
Mode of Action
The compound interacts with its target, Cys, resulting in a significant enhancement of fluorescence . In the presence of Cys, the compound achieves a 4725-fold enhancement with a large Stokes shift (135 nm) . This suggests that the compound undergoes a significant conformational change upon binding to Cys, leading to an increase in fluorescence.
Biochemical Pathways
The compound affects the biochemical pathways involving Cys. As a fluorescent probe, it can be used for highly sensitive and selective imaging of Cys in vitro and in vivo
Result of Action
The result of the compound’s action is the enhanced fluorescence in the presence of Cys . This enhanced fluorescence can be used for imaging Cys in various biological systems, such as HepG2 cells and zebrafish .
Action Environment
The action of the compound is influenced by solvent polarity . The excited state intramolecular proton transfer (ESIPT) reaction of the compound is gradually inhibited by increasing solvent polarity . This suggests that the compound’s action, efficacy, and stability may be influenced by the polarity of the environment.
Propriétés
IUPAC Name |
3-ethylsulfanyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-2-21-11-6-3-5-10(9-11)15(20)19-16-18-14-12(17)7-4-8-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNHJRXZMCOSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2915290.png)


![(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B2915294.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2915298.png)
![Methyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2915299.png)
![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2915301.png)
![N-(1H-indazol-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2915302.png)
![{2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine](/img/structure/B2915305.png)

![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-phenylpropyl)cyclohexanecarboxamide](/img/structure/B2915310.png)
![Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2915311.png)
